2-(1-adamantyl)-N-[2-(mesityloxy)ethyl]acetamide
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Overview
Description
2-(ADAMANTAN-1-YL)-N-[2-(MESITYLOXY)ETHYL]ACETAMIDE is a complex organic compound characterized by the presence of an adamantane moiety and a mesityloxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-N-[2-(MESITYLOXY)ETHYL]ACETAMIDE typically involves the reaction of adamantan-1-yl acetamide with mesityloxyethyl halide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-N-[2-(MESITYLOXY)ETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mesityloxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(ADAMANTAN-1-YL)-N-[2-(MESITYLOXY)ETHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-N-[2-(MESITYLOXY)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety is known to interact with biological membranes, potentially altering their properties and affecting cellular processes. The mesityloxyethyl group may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-yl acetamide: Shares the adamantane moiety but lacks the mesityloxyethyl group.
Mesityloxyethyl derivatives: Compounds with similar mesityloxyethyl groups but different core structures.
Uniqueness
2-(ADAMANTAN-1-YL)-N-[2-(MESITYLOXY)ETHYL]ACETAMIDE is unique due to the combination of the adamantane and mesityloxyethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H33NO2 |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[2-(2,4,6-trimethylphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C23H33NO2/c1-15-6-16(2)22(17(3)7-15)26-5-4-24-21(25)14-23-11-18-8-19(12-23)10-20(9-18)13-23/h6-7,18-20H,4-5,8-14H2,1-3H3,(H,24,25) |
InChI Key |
IFQDDEKCKDTIAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCNC(=O)CC23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
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